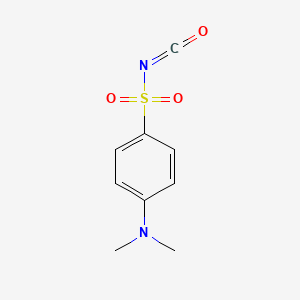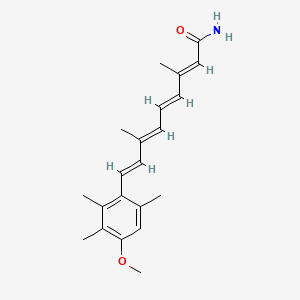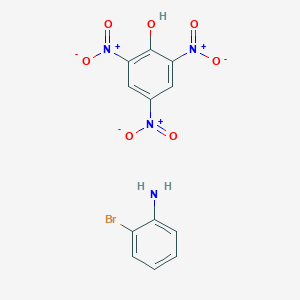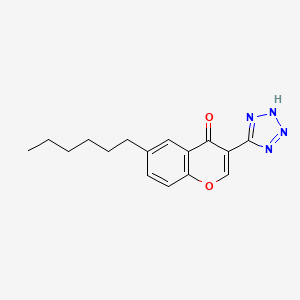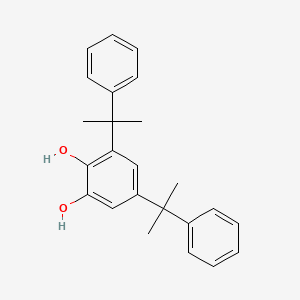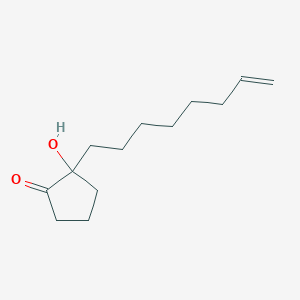
2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a hydroxy group and an octenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with an appropriate octenyl halide in the presence of a base to form the desired product. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature
Reduction: NaBH4 in methanol at 0°C to room temperature
Substitution: Alkyl halides in the presence of a base like NaH or KOtBu
Major Products Formed
Oxidation: 2-Keto-2-(oct-7-EN-1-YL)cyclopentan-1-one
Reduction: 2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentanol
Substitution: Various substituted cyclopentanones depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the octenyl side chain can interact with hydrophobic regions. These interactions can modulate enzyme activity and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-cyclopenten-1-one: Lacks the octenyl side chain, making it less hydrophobic.
2-Hydroxy-2-cyclopenten-1-yl acetate: Contains an acetate group instead of the octenyl side chain.
Cyclopentenone: A simpler structure with only a cyclopentenone ring.
Uniqueness
2-Hydroxy-2-(oct-7-EN-1-YL)cyclopentan-1-one is unique due to its combination of a hydroxy group and an octenyl side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
50999-73-0 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
2-hydroxy-2-oct-7-enylcyclopentan-1-one |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-6-7-10-13(15)11-8-9-12(13)14/h2,15H,1,3-11H2 |
Clave InChI |
ZKGAKTZVQRBJNF-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCC1(CCCC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


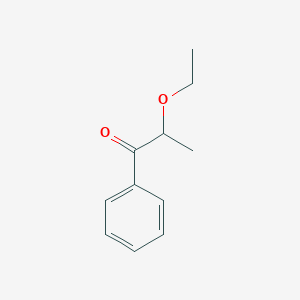
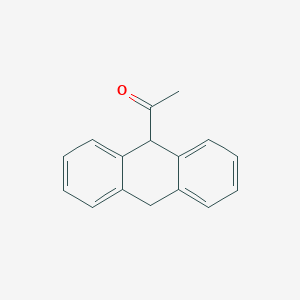
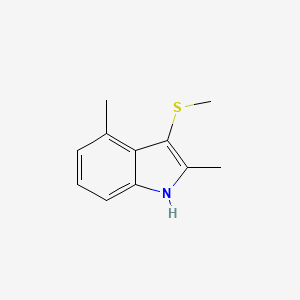
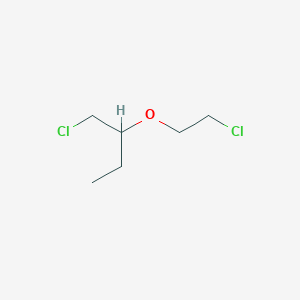
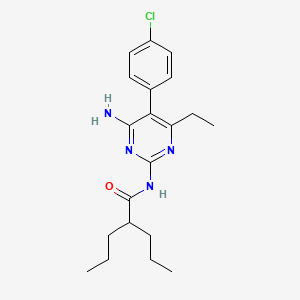

![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14648591.png)

